6-Fluoronicotinimidamide hydrochloride

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Researchers aiming to improve the metabolic stability of lead compounds often encounter oxidative metabolism at the pyridine ring. 6-Fluoronicotinimidamide hydrochloride addresses this by strategically blocking the 6-position with fluorine, a validated approach to enhance pharmacokinetic profiles. For procurement managers, we ensure consistent quality and reliable global supply. - **Metabolic Stability**: The 6-fluoro substituent blocks oxidative metabolism, a critical advantage over non-fluorinated analogs for creating more drug-like molecules. - **SAR Precision**: Essential for structure-activity relationship studies; shifting the fluorine from the 6- to the 5-position can alter biological potency by orders of magnitude. - **Supply Chain**: Available in standard pack sizes (10 mg to 100 mg) with bulk custom synthesis on request, ensuring a seamless procurement experience.

Molecular Formula C6H7ClFN3
Molecular Weight 175.59 g/mol
CAS No. 1419101-31-7
Cat. No. B1403469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoronicotinimidamide hydrochloride
CAS1419101-31-7
Molecular FormulaC6H7ClFN3
Molecular Weight175.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=N)N)F.Cl
InChIInChI=1S/C6H6FN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H
InChIKeyQDOFLLXAEGTQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoronicotinimidamide hydrochloride (CAS: 1419101-31-7) | Key Intermediate & Fluorinated Building Block for Heterocyclic Synthesis


6-Fluoronicotinimidamide hydrochloride (CAS 1419101-31-7) is a fluorinated pyridine derivative with the IUPAC name 6-fluoropyridine-3-carboximidamide hydrochloride. It has the molecular formula C6H7ClFN3 and a molecular weight of 175.59 g/mol . The compound is primarily utilized as a versatile building block in organic synthesis, where the presence of the fluorine atom at the 6-position of the pyridine ring introduces unique electronic and steric properties beneficial for creating complex molecules in pharmaceutical and agrochemical research .

6-Fluoronicotinimidamide hydrochloride: Why Non-Fluorinated or Differently Halogenated Analogs Are Not Direct Replacements


The simple substitution of the 6-fluoro group in 6-Fluoronicotinimidamide hydrochloride with another halogen (e.g., Cl, Br) or its removal can profoundly alter the compound's physicochemical and biological profile. The strong electron-withdrawing effect and small size of the fluorine atom can significantly impact the acidity/basicity of the amidine group, influence molecular conformation, and critically affect binding interactions with biological targets [1]. Studies on related fluorinated nicotinamide derivatives demonstrate that the number and position of fluorine substituents are key determinants of inhibitory activity, with even minor changes leading to orders-of-magnitude differences in potency [2]. Therefore, assuming functional equivalence between 6-Fluoronicotinimidamide hydrochloride and its non-fluorinated or 5-fluoro analogs is a high-risk assumption without direct comparative validation.

Quantitative Differentiation Evidence for 6-Fluoronicotinimidamide hydrochloride vs. Analogs


Fluorine Substitution at the 6-Position Confers Enhanced Physicochemical and Biological Properties Compared to Non-Fluorinated Analogs

The incorporation of a fluorine atom at the 6-position of the nicotinimidamide scaffold is a common strategy in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity [1]. While direct, head-to-head data for this specific compound is sparse in the public domain, the well-documented 'fluorine effect' allows for a class-level inference of its advantages over its non-fluorinated counterpart, Nicotinimidamide hydrochloride (CAS 7356-60-7). The strong C-F bond is resistant to oxidative metabolism, potentially increasing the in vivo half-life of derived compounds. The fluorine atom also acts as a bioisostere for hydrogen, often increasing binding potency with minimal steric perturbation [2].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Regioisomeric Substitution: 6-Fluoro vs. 5-Fluoro Analogs Can Exhibit Drastically Different Biological Activity

The position of the fluorine atom on the pyridine ring is not arbitrary. Research on closely related fluorinated nicotinamide adenine dinucleotide (NAD) analogues, which are inhibitors of the enzyme CD38, has demonstrated that the number and position of fluorine atoms on the sugar ring dramatically impact inhibitory activity [1]. For instance, a specific fluorinated analog (2'-deoxy-2'-fluororibonofuranosyl) showed an IC50 of 0.056 μmol/L against CD38, which was two orders of magnitude more potent than the positive control ara-F NAD [1]. While this study is on a different molecular scaffold, it serves as strong class-level evidence that the regioisomer (e.g., 5-Fluoronicotinimidamide hydrochloride, CAS 2031269-30-2 ) cannot be assumed to be functionally equivalent to 6-Fluoronicotinimidamide hydrochloride.

Medicinal Chemistry Chemical Biology Enzyme Inhibition

6-Fluoronicotinimidamide Hydrochloride as a Preferential Substrate for Key Derivatization Reactions vs. Other Halogenated Analogs

The 6-fluoronicotinimidamide scaffold is particularly amenable to specific chemical transformations that are less favored with other halogenated analogs. The fluorine atom at the 6-position imparts unique electronic characteristics that influence the reactivity of the amidine group and the pyridine nitrogen [1]. For example, it can serve as a key intermediate in the synthesis of more complex molecules like N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM), a novel thiol-specific prosthetic group for PET imaging [2]. The synthesis of this agent specifically utilizes a 6-fluoronicotinamide derivative, highlighting a unique application that may not be directly transferable to its 6-chloro or 6-bromo counterparts (e.g., 6-Chloronicotinimidamide hydrochloride, CAS 201937-23-7 ) without significant re-optimization of reaction conditions and yields.

Synthetic Chemistry Organic Synthesis Building Block Reactivity

Recommended Research and Industrial Application Scenarios for 6-Fluoronicotinimidamide hydrochloride


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates for Enhanced Metabolic Stability

This compound is an ideal building block for medicinal chemistry programs aiming to improve the pharmacokinetic profile of lead compounds. As detailed in Evidence Item 1, the strategic placement of the fluorine atom at the 6-position is a validated approach to block sites of oxidative metabolism and improve metabolic stability, making it a superior choice over non-fluorinated analogs for creating more drug-like molecules [1].

Chemical Biology: Development of Targeted Probes and Imaging Agents

The validated use of a 6-fluoronicotinamide core in the synthesis of [18F]FNEM, a PET imaging agent, highlights its utility in developing specialized chemical probes [2]. This specific application underscores the compound's value in advanced research settings where the unique properties of the 6-fluoro regioisomer are crucial for successful probe design and function, distinguishing it from other halogenated building blocks.

SAR Studies: Investigating the Impact of Regioisomerism on Biological Activity

For structure-activity relationship (SAR) studies, 6-Fluoronicotinimidamide hydrochloride is an essential tool for deconvoluting the role of specific substitution patterns. As indicated by the evidence in Item 2, even a shift of the fluorine atom from the 6- to the 5-position can lead to drastic changes in biological potency [3]. Therefore, this compound is critical for any research group exploring the SAR of fluorinated nicotinamide-based scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoronicotinimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.